![molecular formula C24H20N4O3S B2579627 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione CAS No. 2104030-82-0](/img/structure/B2579627.png)
6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione
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Overview
Description
The compound “6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[4,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a benzyl group, a phenyl group, and a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[4,3-d]pyrimidine core is a bicyclic structure with nitrogen atoms at positions 1 and 3 . The benzyl and phenyl groups are aromatic rings, and the thiazole is a heterocyclic ring containing sulfur and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Anticancer Activity
Brr2-IN-3 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting RNA splicing by targeting the spliceosome, specifically the Brr2 helicase. By disrupting splicing, it interferes with cancer cell growth and survival. Researchers are investigating its potential in treating various cancers, including leukemia, breast cancer, and lung cancer .
Antiviral Properties
Brr2-IN-3 exhibits antiviral activity by interfering with viral RNA splicing. It may inhibit the replication of RNA viruses, such as influenza and HIV. Scientists are exploring its use as a novel antiviral drug candidate .
Neurodegenerative Diseases
The spliceosome dysfunction is implicated in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Brr2-IN-3’s ability to modulate RNA splicing makes it a potential therapeutic agent for these conditions. Researchers are investigating its effects on aberrant splicing events associated with neurodegeneration .
Antibacterial Applications
Brr2-IN-3 derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. By targeting bacterial RNA splicing, they disrupt essential cellular processes. These compounds could be valuable in combating antibiotic-resistant strains .
Anti-Inflammatory Effects
Brr2-IN-3 may suppress inflammation by affecting splicing events related to pro-inflammatory cytokines. Researchers are studying its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis and inflammatory bowel disease .
Epigenetic Modulation
Brr2-IN-3’s impact on RNA splicing extends to epigenetic regulation. It influences alternative splicing patterns, which can affect gene expression. Scientists are exploring its role in epigenetic modifications and gene regulation .
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Mechanism of Action
Target of Action
The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .
Mode of Action
Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.
Biochemical Pathways
The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.
Result of Action
The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWVULNDIBAUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione |
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